molecular formula C23H19BrN2 B1288510 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole CAS No. 300658-42-8

1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole

Cat. No. B1288510
CAS RN: 300658-42-8
M. Wt: 403.3 g/mol
InChI Key: WCPNQTWCPYBSEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives were confirmed using various spectroscopic methods. Single crystal X-ray diffraction studies were employed to confirm the 3D molecular structure of the synthesized compounds . The crystal structure of one compound was stabilized by intermolecular hydrogen bonds of the type C-H···O and π···π stacking interactions . Another compound crystallized in the monoclinic system with space group P21/c and was stabilized by intermolecular interactions of type C-H···O and C-H···π .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are characterized by the formation of intermolecular bonds and the annulation process. The Knoevenagel condensation and subsequent cyclocondensation reactions are key steps in the formation of the pyrazole ring . The one-pot condensation reaction is another example of a chemical reaction leading to the formation of a pyrazole derivative . These reactions are crucial for the introduction of various substituents into the pyrazole ring, which can significantly alter the chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives were analyzed using various techniques. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis were used to characterize the compounds . Photophysical studies were conducted to investigate the emission spectrum and solvatochromic behavior of the compounds in different solvents, revealing variations in extinction coefficients and quantum yields . Theoretical calculations, including density functional theory (DFT), were performed to predict the electronic structure-property relationships and to compare with experimental data . These studies provide insights into the stability, reactivity, and potential applications of the synthesized pyrazole derivatives.

Scientific Research Applications

Anticancer Potential

1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole derivatives have demonstrated significant potential in cancer research. A study by Srour et al. (2018) synthesized new derivatives of 1,3,4-trisubstituted pyrazole and tested their cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, and others. They found that some analogs exhibited significant activity on target cell lines, highlighting the potential of these compounds in developing potent anti-cancer agents (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018).

Antiviral Activity

The antiviral properties of 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole derivatives have also been explored. Tantawy et al. (2012) synthesized a new series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives and evaluated their in vitro antiviral activity. They found that some compounds exhibited strong antiviral activity against herpes simplex virus type-1, comparing favorably to the reference drug acyclovir (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Antiproliferative Agents

Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and assessed their cell viability activity in various cancer cell lines. Their study indicated that one of their synthesized compounds had a significant cytotoxic effect against breast cancer and leukemic cells, suggesting the potential of these compounds as antiproliferative agents (Ananda, Sharath Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).

Antimicrobial and Antioxidant Activity

Umesha et al. (2009) reported on the antimicrobial and antioxidant activity of pyrazole derivatives. Their study synthesized compounds that exhibited good antimicrobial and antioxidant activity, as evaluated by various assays. This finding suggests that these derivatives have potential applications in treating microbial infections and in products requiring antioxidant properties (Umesha, Rai, & Harish Nayaka, 2009).

Corrosion Inhibition and Antimicrobial Applications

Sayed et al. (2018) explored the application of pyrazole and pyrazolone derivatives as corrosion inhibitors for copper alloy and as antimicrobial agents. They found that these compounds effectively prevented copper alloy dissolution and exhibited higher antibacterial activities than conventional bactericides (Sayed, Azab, Anwer, Raouf, & Negm, 2018).

Fluorescent Dyes and Organic Electronics

Bai et al. (2007) studied the synthesis of novel fluorescence dyes of the pyrazoline, which have potential applications in organic electronics. They found that these compounds showed significant fluorescence emission spectra shifts depending on the solvent, suggesting their utility in various fluorescence-based applications (Bai, Li, Li, Dong, Han, & Lin, 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. This includes avoiding inhalation or contact with skin or eyes, and using the compound only in a well-ventilated area .

Future Directions

The future directions for this compound would likely involve further study of its properties and potential applications. This could include research into its biological activity, potential uses in materials science, or further synthetic modifications .

properties

IUPAC Name

1-(2-bromophenyl)-5-ethyl-3,4-diphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2/c1-2-20-22(17-11-5-3-6-12-17)23(18-13-7-4-8-14-18)25-26(20)21-16-10-9-15-19(21)24/h3-16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPNQTWCPYBSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C2=CC=CC=C2Br)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608910
Record name 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300658-42-8
Record name 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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